molecular formula C23H28FN3O4S B2793887 N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898445-25-5

N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2793887
CAS No.: 898445-25-5
M. Wt: 461.55
InChI Key: QZOKWMHDOOUPBX-UHFFFAOYSA-N
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Description

N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic chemical reagent of interest in life science and medicinal chemistry research. This molecule features a 4-fluorobenzenesulfonyl group, a motif known in other compounds to act as a sulfonamide-based modulator, potentially targeting receptor functions such as ryanodine-sensitive calcium release channels . The compound's structure incorporates a 2,3-dimethylaniline moiety, a group present in other sulfonamide compounds whose crystal structures and intermolecular bonding have been characterized . The presence of the ethanediamide (oxalamide) linker is a key structural feature, as this group is found in other research compounds supplied for biological screening . This combination of structural elements makes it a valuable candidate for researchers investigating new molecular entities in areas such as enzymology, receptor signaling, and cellular physiology. The product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-16-6-5-8-21(17(16)2)26-23(29)22(28)25-14-13-19-7-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-6,8-12,19H,3-4,7,13-15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOKWMHDOOUPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24FN3O2S\text{C}_{19}\text{H}_{24}\text{F}\text{N}_3\text{O}_2\text{S}
  • Molecular Weight : 367.47 g/mol
  • CAS Number : Not specifically listed in the provided data but can be derived from its structural formula.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The sulfonamide group is known for its ability to inhibit certain enzyme activities, particularly those involved in metabolic pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and various proteases, which are critical in numerous physiological processes.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.

Anticancer Activity

Preliminary studies suggest potential anticancer properties, particularly through apoptosis induction in cancer cell lines. The compound's ability to interfere with cell cycle progression is of particular interest.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

  • Study on Antitumor Activity :
    • A study demonstrated that sulfonamide derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways (Mughal et al., 2012) .
    • The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Antimicrobial Efficacy :
    • Research on structurally related compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting potential for this compound as a broad-spectrum antimicrobial agent (Benchchem, 2024) .

Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
N'-(2,3-dimethylphenyl)-N-{...}AnticancerInduction of apoptosis via caspase activationMughal et al., 2012
Similar Sulfonamide DerivativeAntimicrobialInhibition of bacterial cell wall synthesisBenchchem, 2024

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other sulfonamide- and ethanediamide-containing molecules allow for meaningful comparisons. Below is an analysis based on the provided evidence:

Structural Analogues

2.1.1 N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide ()
  • Key Features :
    • Ethanediamide linker (oxalamide) connecting a piperidinyl-ethyl group and a trifluoromethylphenyl moiety.
    • Indole-derived aromatic system (1-methyl-2,3-dihydro-1H-indol-5-yl).
  • Comparison :
    • Both compounds share the ethanediamide functional group, which facilitates hydrogen bonding and impacts solubility.
    • The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability compared to the 4-fluorobenzenesulfonyl group in the target compound.
    • The indole system in may confer distinct electronic properties vs. the 2,3-dimethylphenyl group in the target.
2.1.2 N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()
  • Key Features :
    • Double sulfonamide structure with 2,3-dimethylphenyl and dual fluorophenyl groups.
    • Synthesized unexpectedly during sulfonylation reactions .
  • Comparison :
    • Unlike the target compound, this molecule lacks the piperidine and ethanediamide groups, instead featuring a bis-sulfonamide scaffold.
    • The dual sulfonamide groups may increase polarity and crystallinity compared to the target compound’s hybrid sulfonamide-ethanediamide system.
    • Structural rigidity in ’s compound contrasts with the conformational flexibility of the target’s piperidine-ethyl bridge.

Research Findings and Implications

  • Reactivity : The unexpected synthesis of the bis-sulfonamide in highlights the challenges in controlling sulfonylation reactions, which may inform strategies for synthesizing the target compound’s 4-fluorobenzenesulfonyl-piperidine group .
  • Bioactivity Potential: The ethanediamide group in both the target and compounds is associated with hydrogen-bonding interactions, suggesting possible kinase or protease inhibition activity (common in oxalamide-containing drugs). The 4-fluorobenzenesulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to non-sulfonamide analogs.
  • Metabolic Stability :
    • Fluorine atoms in all three compounds likely improve metabolic stability by resisting oxidative degradation.
    • The piperidine ring in the target compound could increase bioavailability compared to the rigid indole system in .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
Piperidine sulfonylation4-Fluorobenzenesulfonyl chloride, DCM, NEt₃Maintain anhydrous conditions
Amide couplingEDC, HOBt, DMF, 0–5°C → RTSlow addition of coupling reagents

Basic: How can researchers confirm structural integrity and purity?

Methodological Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., 2,3-dimethylphenyl protons at δ 6.8–7.2 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethanediamide and piperidinyl-ethyl moieties .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
  • HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) to assess purity (>98% by AUC) .

Advanced: What strategies elucidate interactions with biological targets (e.g., enzymes/receptors)?

Methodological Answer:

  • Binding Assays : Perform competitive radioligand displacement studies (e.g., using ³H-labeled ligands) to determine IC₅₀ values for receptor targets .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and hydrophobic pockets of targets (e.g., serotonin receptors) .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure association/dissociation rates (kₐₙ, kₒff) for enzyme inhibition .

Q. Table 2: Example Bioactivity Data

TargetAssay TypeObserved Activity (IC₅₀)Key Structural Determinants
Serotonin 5-HT₂ARadioligand12 nM ± 1.54-Fluorobenzenesulfonyl group
COX-2 EnzymeSPR85 nM ± 8Ethanediamide hydrogen bonding

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for receptors) and buffer systems (pH 7.4, 37°C) .
  • Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-fluorobenzenesulfonyl with methylsulfonyl) to isolate pharmacophoric groups .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the sulfonamide group .
  • Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers >24 hours to prevent precipitation .

Advanced: How to design SAR studies for improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or pyridinyl) to reduce LogP from ~3.5 to <2.5, enhancing solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-dealkylation) .
  • In Silico ADME : Use SwissADME to predict blood-brain barrier permeability and CYP450 interactions .

Basic: What spectroscopic techniques differentiate this compound from structural analogs?

Methodological Answer:

  • IR Spectroscopy : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
  • ¹⁹F NMR : Single peak near –110 ppm for the 4-fluorobenzenesulfonyl group, absent in non-fluorinated analogs .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

  • Reagent Optimization : Switch from EDC/HOBt to HATU for higher coupling efficiency (>80% yield) .
  • Solvent Effects : Use DCM instead of DMF to reduce steric hindrance from the piperidinyl-ethyl group .
  • Temperature Control : Perform reactions at 0°C to minimize racemization of the ethanediamide .

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